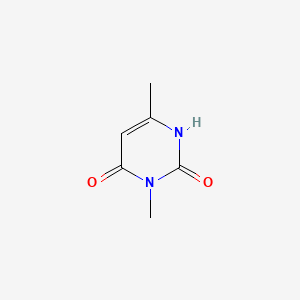

3,6-Dimethylpyrimidine-2,4(1h,3h)-dione

Description

Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry Endeavors

The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a privileged position in the fields of organic and medicinal chemistry. nih.gov As a core component of nucleobases like cytosine, thymine (B56734), and uracil (B121893) found in DNA and RNA, it is integral to life's genetic processes. nih.gov This inherent biological relevance has made the pyrimidine ring a versatile and attractive framework for the design and synthesis of new therapeutic agents. gsconlinepress.comresearchgate.net

Researchers have extensively explored pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and cardiovascular properties. ijpsr.comresearchgate.netorientjchem.org The structural versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets. nih.gov Consequently, numerous drugs incorporating the pyrimidine scaffold have been developed, targeting a wide array of diseases. gsconlinepress.comresearchgate.net Its established significance ensures that the pyrimidine framework remains a central focus in the quest for novel bioactive compounds. nih.gov

Overview of Dihydropyrimidine-2,4(1H,3H)-dione Core Structures in Advanced Chemical Sciences

Within the broader class of pyrimidines, the dihydropyrimidine-2,4(1H,3H)-dione, also known as dihydrouracil (B119008), represents a core structure of significant interest. nist.govwikipedia.org This six-membered heterocyclic ring features two nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2 and 4. nist.gov The "dihydro" prefix indicates the saturation of the C5-C6 bond, distinguishing it from the aromatic uracil ring. wikipedia.orgmdpi.com

In biological systems, dihydrouracil is a key intermediate in the catabolism (breakdown) of uracil. wikipedia.org In synthetic and medicinal chemistry, the dihydropyrimidine-2,4(1H,3H)-dione scaffold is a valuable building block. The famous Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to a variety of functionalized dihydropyrimidines, which has been a cornerstone of combinatorial chemistry and drug discovery for over a century. ekb.eg Derivatives of this core structure have been investigated for a wide range of biological activities, including potential applications as anticancer and anti-Alzheimer's agents. ekb.egresearchgate.net The reactivity of the ring system allows for further chemical modifications, making it a versatile platform for developing complex molecular architectures. mdpi.com

Historical Trajectory and Evolution of Research Pertaining to 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione

Research into this compound, also known as 3,6-dimethyluracil, is situated within the extensive and ongoing exploration of pyrimidine chemistry. While a detailed historical timeline for this specific compound is not extensively documented in seminal works, its study follows the broader trend of synthesizing and characterizing substituted uracil analogs. The introduction of methyl groups at the N3 and C6 positions allows researchers to probe the effects of substitution on the molecule's chemical properties, reactivity, and potential biological interactions.

Early research on pyrimidines dates back to the late 19th and early 20th centuries, focusing on the isolation and synthesis of naturally occurring nucleobases. Subsequent work expanded to create a vast library of synthetic derivatives to investigate structure-activity relationships. The synthesis of this compound would have been a logical step in this systematic exploration. Modern research continues to investigate such derivatives as building blocks for more complex heterocyclic compounds and to screen them for potential pharmacological activities, including anticancer and antimicrobial properties. smolecule.comevitachem.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol nih.govcookechem.com |

| IUPAC Name | 3,6-dimethyl-1H-pyrimidine-2,4-dione nih.gov |

| CAS Number | 19674-60-3 nih.gov |

| Synonyms | 3,6-Dimethyluracil smolecule.com |

Research Findings on this compound

Synthesis and Characterization

Several synthetic routes have been employed for the preparation of this compound. One common method involves the cyclization of ethyl acetoacetate (B1235776) with N-methylurea in the presence of an acid catalyst. smolecule.com Variations of this approach and other synthetic strategies exist, reflecting the broader field of pyrimidine synthesis.

Characterization of the compound is typically achieved using standard analytical techniques. Spectroscopic methods are crucial for confirming the molecular structure.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation patterns, providing further structural evidence. nih.gov The reported mass spectrum shows major peaks at m/z values of 140, 83, 42, and 68. nih.gov

X-ray Crystallography: For crystalline samples, X-ray diffraction can provide precise information about the three-dimensional arrangement of atoms and molecules in the crystal lattice. smolecule.com

Investigated Biological Activities

The biological potential of this compound and its derivatives has been a subject of scientific inquiry. Research suggests the compound may serve as a scaffold for developing new agents with therapeutic potential.

Anticancer Activity: Some studies have investigated the compound for its potential antitumor activity against various cancer cell lines. smolecule.com The mechanism of action is often hypothesized to involve the inhibition of nucleic acid synthesis, interfering with cancer cell proliferation. smolecule.com

Antimicrobial Activity: The pyrimidine scaffold is known to be present in many antimicrobial agents. Consequently, this compound has been explored for potential activity against certain bacterial and fungal strains. smolecule.com

Enzyme Inhibition: The structure of the compound allows it to potentially bind to the active sites of enzymes, thereby modulating their function. This property is a key area of investigation for its therapeutic effects. smolecule.com

It is important to note that some research indicates the compound itself may not have inherent biological activity but can serve as a valuable precursor or building block for synthesizing more complex, biologically active molecules. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(9)8(2)6(10)7-4/h3H,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFADSIBRSRZBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173345 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19674-60-3 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019674603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19674-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 3,6 Dimethylpyrimidine 2,4 1h,3h Dione and Its Analogues

Established Synthetic Routes to the 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione Core

The construction of the fundamental pyrimidine (B1678525) ring system can be achieved through several reliable methods. These approaches often involve the cyclization of acyclic precursors, leveraging the reactivity of 1,3-dicarbonyl compounds and urea (B33335) or its derivatives.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying procedures. rasayanjournal.co.in The Biginelli reaction, first reported in 1891, is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgjsynthchem.com This acid-catalyzed, three-component condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.orgorganic-chemistry.org

The reaction mechanism is believed to begin with the acid-catalyzed condensation between the aldehyde and urea, forming an iminium intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step is a cyclization via nucleophilic attack by the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidine (B8664642) product. wikipedia.orgorganic-chemistry.org While the classic Biginelli reaction yields dihydropyrimidines, modifications and subsequent oxidation steps can lead to the fully aromatic pyrimidine core. Various Lewis and Brønsted acids, such as InBr₃, FeCl₃, and HCl, have been employed as catalysts to improve reaction yields and conditions. nih.gov

The versatility of MCRs allows for the creation of a diverse library of pyrimidine analogues by varying the three core components. nih.govfoliamedica.bg

The most widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon fragment with an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg A classic and direct route to this compound is the cyclization of ethyl acetoacetate (B1235776) with N-methylurea. This reaction builds the heterocyclic ring by forming bonds between the nitrogen atoms of urea and the carbonyl and ester carbons of the β-ketoester.

Another significant method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.comslideshare.net This approach is versatile, allowing for the synthesis of various substituted pyrimidines by choosing different dicarbonyl and amidine precursors. slideshare.net For example, reacting a β-keto ester with an amidine can yield highly substituted 4-pyrimidinols. organic-chemistry.org

These condensation reactions are fundamental in heterocyclic chemistry and provide robust pathways to the pyrimidine-2,4-dione scaffold.

| Reactant 1 (C-C-C fragment) | Reactant 2 (N-C-N fragment) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate | Urea | Acid catalyst, Heat | Pyrimidine-2,4-dione derivative | smolecule.com |

| 1,3-Diketone | Amidine | Acid/Base | Substituted Pyrimidine | slideshare.net |

| β-Ketoester | Amidine | Ultrasound irradiation | 4-Pyrimidinol | organic-chemistry.org |

| Chalcone (1,3-diaryl-2-propen-1-one) | Thiourea | - | Dihydropyrimidine-2(1H)-thione | researchgate.net |

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.inkuey.net These methods focus on reducing hazardous waste, minimizing energy consumption, and using environmentally benign solvents and catalysts. kuey.net Key green approaches include solvent-free reactions, catalyst-free synthesis, and the use of biocatalysts. kuey.neteurekaselect.comresearchgate.net

For instance, catalyst-free methods for synthesizing N-substituted benzamide (B126) derivatives of uracil (B121893) have been reported, relying on the nucleophilic addition reaction between aromatic aldehydes and heterocyclic amines in DMF. researchgate.net One-pot syntheses of dihydropyrimidinones have been successfully carried out using natural catalysts like fruit juices (e.g., coconut, tomato, lime) at room temperature, offering a simple, cost-effective, and eco-friendly alternative. nih.gov These approaches often lead to high yields, shorter reaction times, and simplified product purification. rasayanjournal.co.in

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in In pyrimidine synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. foliamedica.bgsemanticscholar.org The Biginelli condensation, for example, can be performed efficiently under microwave irradiation, often in solvent-free conditions, which aligns with green chemistry principles. nih.gov

Microwave-assisted protocols have been developed for the three-component synthesis of various pyrimidine derivatives and fused systems, such as pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov This technique offers advantages like pot- and step-economy and often allows for chromatography-free product isolation. nih.gov

Thermal synthesis is also a common strategy. The reaction of 6-amino-1,3-dimethylbarbituric acid with dimethylformamide-dimethylacetal (DMF-DMA) can be carried out under either thermal conditions or microwave irradiation to produce derivatives like 6-[(dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. researchgate.net

| Technique | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Catalyst-Free | Avoids toxic catalysts, simplifies purification | Synthesis of N-substituted uracil derivatives | researchgate.net |

| Green Catalysis (Biocatalysts) | Eco-friendly, renewable, mild conditions | Biginelli reaction using fruit juices | nih.gov |

| Microwave-Assisted | Rapid reaction rates, higher yields, energy efficient | Biginelli condensation of aldehydes, ureas, and acetoacetanilides | foliamedica.bgsemanticscholar.org |

| Thermal | Established, straightforward methodology | Reaction of 6-amino-1,3-dimethylbarbituric acid with DMF-DMA | researchgate.net |

Strategic Derivatization of the this compound Scaffold

Once the core pyrimidine-2,4-dione ring is synthesized, its properties can be fine-tuned through strategic derivatization. Functionalization at specific positions on the ring allows for the creation of analogues with diverse chemical and biological properties.

The C-5 and C-6 positions of the pyrimidine-2,4-dione ring are common sites for functionalization. The C-5 position, located between the two nitrogen atoms, is particularly susceptible to electrophilic substitution.

A prominent method for introducing a functional group at the C-5 position is the Vilsmeier-Haack reaction. ijpcbs.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. wikipedia.org The reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent leads exclusively to formylation at the C-5 position, yielding 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This aldehyde intermediate is a valuable precursor for further synthetic transformations. ijpcbs.com The mechanism involves electrophilic attack by the chloroiminium ion (Vilsmeier reagent) on the pyrimidine ring, followed by hydrolysis to release the aldehyde. wikipedia.org

The C-6 position can also be modified. For example, 6-chlorouracil (B25721) derivatives can be synthesized from the corresponding barbituric acid and subsequently used as a substrate for nucleophilic substitution reactions. researchgate.net Condensing various substituted amines with 3-substituted-6-chlorouracil allows for the introduction of diverse amino groups at the C-6 position, yielding a range of novel pyrimidine-2,4-dione derivatives. researchgate.net Furthermore, starting from 6-aminouracil (B15529) derivatives, it is possible to synthesize a variety of fused heterocyclic systems. researchgate.net

Annulation Reactions Leading to Fused Pyrimidine Heterocyclic Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating fused heterocyclic systems containing the pyrimidine-2,4-dione moiety. These reactions expand the chemical space of pyrimidine derivatives, often leading to compounds with unique properties.

One prominent class of fused systems is the thieno[2,3-d]pyrimidines. The synthesis of these compounds can be achieved through various routes, often involving the construction of a thiophene (B33073) ring onto a pre-existing pyrimidine or vice versa. Research into derivatives such as 6-(4-Chlorophenyl)-2-(3-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(1H)-one demonstrates the complexity and functional group tolerance of these synthetic pathways. nih.gov

Another approach involves the Hantzsch cyclization, which has been used to prepare indeno[2,1-d]pyrimidine-2,4,6-triones by reacting indan-1,3-dione with an aromatic aldehyde and 6-aminouracil. bu.edu.egnih.gov This method highlights the use of β-dicarbonyl compounds and urea or its derivatives to construct fused pyrimidine systems. The versatility of uracil and its derivatives in these annulation reactions is well-recognized by synthetic chemists. researchgate.net

The following table summarizes representative annulation strategies leading to fused pyrimidine systems.

| Fused System | Precursors | Reaction Type | Reference |

| Thieno[2,3-d]pyrimidine | Pyrimidine derivative, sulfur-containing reagents | Cyclocondensation | nih.gov |

| Indeno[2,1-d]pyrimidine | Indan-1,3-dione, Aromatic aldehyde, 6-Aminouracil | Hantzsch Cyclization | bu.edu.eg |

Synthesis of Bis-Pyrimidine Derivatives

The synthesis of molecules containing multiple pyrimidine units, or bis-pyrimidine derivatives, is of interest for developing compounds with potentially enhanced biological activities or specific material properties. These syntheses often involve the functionalization of nitrogen atoms on the pyrimidine ring.

A straightforward method for preparing N,N'-disubstituted pyrimidine-2,4-diones involves the reaction of a parent pyrimidine-2,4-dione with electrophiles. For instance, 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione was synthesized by reacting 6-methylpyrimidine-2,4(1H,3H)-dione with 1-(chloromethyl)-4-methoxybenzene. nih.gov The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen atoms of the pyrimidine dione (B5365651) act as nucleophiles, attacking the benzylic carbon of 1-(chloromethyl)-4-methoxybenzene and displacing the chloride leaving group.

| Product | Reactant 1 | Reactant 2 | Base | Solvent | Reference |

| 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione | 6-methylpyrimidine-2,4(1H,3H)-dione | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the mechanisms of reactions involving the pyrimidine-2,4-dione core is essential for controlling reaction outcomes and designing new synthetic pathways.

Exploration of Diels-Alder Reaction Pathways

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.org In the context of pyrimidine-2,4-diones, the heterocyclic ring or its substituents can act as either the diene or the dienophile, leading to a variety of complex polycyclic structures. It is a highly reliable method for forming six-membered rings with good stereochemical and regiochemical control. wikipedia.org

Vinyl-substituted imidazoles and other heterocycles have been shown to participate in Diels-Alder reactions, for example, with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione. mdpi.com While not directly involving this compound, these studies provide a framework for how vinyl-substituted pyrimidines could behave in cycloadditions. The reactivity in these reactions is governed by the electronic nature of the diene and dienophile; electron-rich dienes react readily with electron-poor dienophiles. youtube.com

Furthermore, the inverse-electron-demand Diels-Alder reaction is a variant where an electron-poor diene reacts with an electron-rich dienophile. This strategy has been used in the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, which can subsequently react with dienophiles to form complex heterocyclic systems. rsc.org The pyrimidine ring itself, or derivatives thereof, can be engineered to participate in such cycloadditions, providing access to annulated pyrimidine structures. researchgate.netmit.edu

Elucidation of Proposed Reaction Mechanisms for Novel Derivatives

The synthesis of novel pyrimidine-2,4-dione derivatives often involves multicomponent reactions where a detailed mechanistic understanding is key. A proposed mechanism for a four-component synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione illustrates this complexity. mdpi.com

The proposed pathway begins with the palladium-catalyzed carbonylation of an α-chloroketone (2-chloro-1-phenylethan-1-one), which forms a β-ketoacylpalladium intermediate. mdpi.com Concurrently, an in situ formation of a non-symmetrical urea occurs through the nucleophilic addition of a primary aromatic amine (p-toluidine) to an isocyanate (cyclohexyl isocyanate). mdpi.com The β-ketoacylpalladium intermediate then acylates the non-symmetrical urea. The final step is an intramolecular cyclization of the acylated urea intermediate, which, after dehydration, yields the target pyrimidine-2,4-dione derivative. mdpi.com

This multi-step, single-pot process demonstrates the efficiency of modern synthetic methods in constructing complex heterocyclic molecules from simple precursors. mdpi.com

Analysis of Catalytic Influences on Reaction Outcomes

Catalysts play a pivotal role in the synthesis of pyrimidine-2,4-diones and their derivatives, influencing reaction rates, yields, and selectivity.

Palladium Catalysis: As seen in the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, palladium complexes, such as Pd(OAc)₂, are effective catalysts for carbonylation reactions. mdpi.com These catalysts facilitate the insertion of carbon monoxide and the subsequent formation of key acyl intermediates necessary for the construction of the pyrimidine ring. mdpi.com

Copper Catalysis: Copper(II) triflate has been employed as a reusable catalyst in the three-component condensation reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. bu.edu.eg This is a variation of the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones. The Lewis acidic nature of the copper catalyst is believed to activate the carbonyl components, facilitating the condensation and cyclization steps.

Novel Catalysis: Researchers have also explored novel catalysts for transformations of the pyrimidine ring. For example, Mg(ReO₄)₂ was used as a catalyst for the reaction of uracil with hydrochloric acid and water to synthesize 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione. nih.gov The proposed mechanism involves the formation of hypochlorous acid (HOCl) in situ. The reaction proceeds via an electrophilic addition of a positively charged chlorine atom to the C5 position of the uracil ring, followed by the addition of a hydroxyl group to the C6 position. nih.gov

The table below outlines the role of different catalysts in the synthesis of pyrimidine-2,4-dione derivatives.

| Catalyst | Reaction Type | Role of Catalyst | Reference |

| Pd(OAc)₂ / PPh₃ | Four-component carbonylative synthesis | Facilitates carbonylation and formation of β-ketoacylpalladium intermediate | mdpi.com |

| Copper (II) triflate | Three-component condensation (Biginelli reaction) | Lewis acid, activates carbonyl groups | bu.edu.eg |

| Mg(ReO₄)₂ | Dichlorination and hydroxylation of uracil | Facilitates formation of HOCl for electrophilic addition | nih.gov |

Spectroscopic and Structural Elucidation of 3,6 Dimethylpyrimidine 2,4 1h,3h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In the structure of 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione, one would expect distinct signals corresponding to the different proton environments: a signal for the vinylic proton on the pyrimidine (B1678525) ring, a signal for the protons of the methyl group at position 6, and a signal for the protons of the methyl group at the N3-position.

For instance, in the analysis of a related derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, a distinctive singlet is observed at 5.81 ppm, which is attributed to the vinylic proton (H-5) of the uracil (B121893) moiety. mdpi.com This type of analysis allows for the precise assignment of protons within the molecular framework.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. For this compound, the spectrum would be expected to show signals for the two carbonyl carbons (C2 and C4), the two olefinic carbons in the ring (C5 and C6), and the two distinct methyl group carbons. The chemical shifts of the carbonyl carbons typically appear far downfield, while the sp²-hybridized ring carbons appear at intermediate shifts, and the sp³-hybridized methyl carbons appear upfield. This technique was utilized in the full characterization of derivatives such as 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione to confirm its carbon skeleton. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. These include:

C=O Stretching: Strong absorption bands for the two carbonyl groups (dione) in the 1650-1750 cm⁻¹ region.

C=C Stretching: A band in the 1600-1680 cm⁻¹ region due to the carbon-carbon double bond within the pyrimidine ring.

C-H Stretching: Bands typically found in the 2850-3000 cm⁻¹ region corresponding to the methyl groups.

N-H Stretching: A potential band around 3200-3500 cm⁻¹ if the N1-position is protonated.

FT-IR spectroscopy has been successfully applied to confirm the functional groups in various pyrimidine-2,4(1H,3H)-dione derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The molecular formula for this compound is C₆H₈N₂O₂, corresponding to a molecular weight of approximately 140.14 g/mol . nih.gov

In an electron impact (EI) mass spectrum, the compound would produce a molecular ion peak (M⁺) corresponding to its molecular mass. The fragmentation pattern provides a fingerprint that aids in structural confirmation. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

|---|---|---|

| 140 | 98 | Molecular Ion [M]⁺ |

| 83 | 100 | Base Peak |

| 68 | 41 | Fragment Ion |

| 42 | 91 | Fragment Ion |

| 139 | 11 | [M-H]⁺ |

The molecular ion peak at m/z 140 confirms the molecular mass. The base peak at m/z 83 represents the most abundant fragment ion, providing clues about the molecule's stability and fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The pyrimidine-2,4-dione ring contains a conjugated system of double bonds (C=C and C=O), which gives rise to characteristic π → π* and n → π* electronic transitions. These transitions result in strong absorption of UV radiation at specific wavelengths (λmax). The exact position and intensity of these absorption bands can be influenced by the solvent polarity and pH of the medium.

X-ray Crystallography for Single Crystal Structure Determination and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. While data for the parent compound is not detailed, extensive studies have been performed on its derivatives.

One such derivative, 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate, has been analyzed in detail. nih.govresearchgate.net The study revealed that the six-membered uracil ring is planar. nih.govresearchgate.net The crystal structure is stabilized by a network of O—H···O hydrogen bonds involving the carbonyl oxygen atoms of the uracil moiety and the two water molecules of hydration. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.1310 (5) |

| b (Å) | 9.8571 (7) |

| c (Å) | 9.9160 (7) |

| α (°) | 92.921 (1) |

| β (°) | 101.916 (1) |

| γ (°) | 109.912 (1) |

| Volume (ų) | 635.62 (8) |

This crystallographic data provides unambiguous proof of the molecular structure and reveals how the molecules pack together in the solid state. nih.govresearchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks

The crystal structure and packing of pyrimidine derivatives are significantly influenced by intermolecular hydrogen bonds. In the case of this compound, also known as 3,6-dimethyluracil, the presence of a hydrogen bond donor (the N1-H group) and two hydrogen bond acceptors (the C2=O and C4=O carbonyl groups) facilitates the formation of robust hydrogen-bonding networks.

Detailed crystallographic studies of closely related pyrimidine-2,4(1H,3H)-dione derivatives provide a strong basis for predicting the hydrogen bonding patterns in 3,6-dimethyluracil. A common and highly stable motif observed in the crystal structures of such compounds is the formation of centrosymmetric dimers through a pair of N—H⋯O hydrogen bonds. Specifically, the N1-H donor of one molecule typically interacts with the C4=O acceptor of an adjacent, inversion-related molecule, and vice-versa. This interaction is characterized by the R²₂(8) graph set notation, indicating a ring composed of two hydrogen bond donors and two acceptors, involving a total of eight atoms.

This dimeric structure is a recurring theme in the solid-state architecture of uracil analogs. For instance, the crystal structure of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione features a ring dimer formed by intermolecular N—H⋯O hydrogen bonds. nih.gov Similarly, in 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, two inversion-related molecules are linked via a pair of N—H⋯O hydrogen bonds, resulting in the characteristic R²₂(8) dimer. researchgate.net These dimers can then be further linked into chains or more complex three-dimensional networks through other weaker interactions.

In derivatives where water molecules are present within the crystal lattice, the hydrogen-bonding network becomes more intricate. Water molecules can act as bridges, connecting the pyrimidine rings by forming O—H⋯O hydrogen bonds with the carbonyl groups. nih.gov The fundamental N—H⋯O mediated dimerization, however, remains a primary and highly favored interaction in the absence of competing hydrogen bond donors or acceptors.

| Compound | Donor-Acceptor | D...A Distance (Å) | Graph Set | Reference |

|---|---|---|---|---|

| 6-amino-1,3-dimethyluracil (B104193) | N-H...O=C | 2.894 - 2.904 | - | researchgate.net |

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | N-H...O | - | R²₂(8) | researchgate.net |

| 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | N-H...O | - | Dimer Ring | nih.gov |

Conformational Studies of the Pyrimidine Ring System

Deviations from perfect planarity, known as ring puckering, can be quantitatively described using Cremer-Pople puckering parameters. chemrxiv.orgresearchgate.net These parameters provide a precise definition of the ring's conformation in terms of amplitude and phase of puckering. For a six-membered ring, the total puckering amplitude (Q) and two phase angles (θ and φ) describe its exact shape (e.g., chair, boat, twist-boat). For a truly planar ring, the total puckering amplitude Q would be zero. In practice, small thermal vibrations and crystal packing forces can induce minor deviations from planarity.

In the crystal structure of 6-amino-1,3-dimethyluracil, the molecule is observed to lie on a crystallographic mirror plane, which constrains the torsion angles involving non-hydrogen atoms to be either 0° or 180°, enforcing a planar conformation for the pyrimidine ring. researchgate.net Similarly, a study on 1-cyclohexyluracil (B1201277) confirmed that the pyrimidine ring remains planar in the ground state. mdpi.com Analysis of the torsion angles within the pyrimidine ring of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione also reveals values close to zero, indicative of a nearly planar ring system. researchgate.net

Given these findings for structurally analogous compounds, the pyrimidine ring of this compound is expected to adopt a planar or near-planar conformation. Any puckering would be minimal, with a very small total puckering amplitude (Q).

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | C3–C4–C5–C7 | -70.8 (3) | researchgate.net |

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | C3–C4–C5–C6 | 56.0 (3) | researchgate.net |

Note: The provided torsion angles describe the orientation of the isopropyl substituent relative to the pyrimidine ring, which itself is nearly planar.

Computational Chemistry and Theoretical Investigations of 3,6 Dimethylpyrimidine 2,4 1h,3h Dione Systems

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. tandfonline.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine optimized structural parameters and to understand the electronic nature of the molecule. jchemrev.commdpi.com

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap suggests the molecule is more reactive. researchgate.net While specific HOMO-LUMO energy values for 3,6-dimethylpyrimidine-2,4(1H,3H)-dione are not detailed in available literature, studies on related 6-amino-1,3-dimethyluracil (B104193) derivatives have shown energy gaps ranging from 3.75 to 4.82 eV, indicating considerable stability. researchgate.net This analysis is crucial for predicting how the molecule might interact in chemical reactions. wikipedia.orgnumberanalytics.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify electron-rich and electron-poor regions. wolfram.com

Typically, regions with a negative electrostatic potential (colored red or yellow) are electron-rich, indicating sites prone to electrophilic attack. For pyrimidine-dione structures, these areas are consistently found around the carbonyl oxygen atoms due to their high electronegativity. researchgate.net Regions with a positive electrostatic potential (colored blue) are electron-poor, often located around hydrogen atoms bonded to nitrogen (N-H), making them susceptible to nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential. wolfram.com The MEP map for this compound is therefore expected to show negative potential near the oxygen atoms at positions 2 and 4 and positive potential near the hydrogen on the N1 nitrogen, guiding the understanding of its intermolecular interactions. uni-muenchen.descispace.com

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule, providing insights into intramolecular bonding and stabilization. wikipedia.orgwisc.edu It translates the complex, delocalized molecular orbitals into localized Lewis-like structures, such as bonds and lone pairs. wisc.edu

A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve charge transfer from a filled donor orbital (a Lewis-type NBO) to an empty acceptor orbital (a non-Lewis NBO). wisc.edumaterialsproject.org The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating stronger interactions and greater molecular stability. materialsproject.org For pyrimidine systems, significant stabilization often arises from the delocalization of lone pair electrons from nitrogen and oxygen atoms into the antibonding orbitals (π*) of the pyrimidine ring. This charge transfer reinforces the stability of the molecular structure.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target. mdpi.com For pyrimidine-2,4-dione derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes, such as kinases and polymerases. tandfonline.comrsc.orgnih.gov

A primary output of molecular docking is the binding affinity (or docking score), which estimates the free energy of binding (ΔG) of the ligand-receptor complex, typically expressed in kcal/mol. ajchem-a.com A lower (more negative) binding energy value indicates a more stable complex and stronger binding affinity. tandfonline.com This value can be used to rank different compounds and predict their potential as inhibitors.

The binding affinity is also used to estimate the inhibition constant (K_i), which quantifies how potently a ligand inhibits the function of its target protein. While specific docking studies for this compound are not prominent, research on analogous structures provides insight into the potential affinities of this class of compounds. For example, various pyrimidine-dione derivatives have demonstrated significant binding energies when docked into the active sites of different enzymes.

Table 1: Examples of Predicted Binding Affinities for Pyrimidine-2,4-dione Analogs against Various Protein Targets This table displays data for analogous compounds to illustrate the typical binding energy ranges observed in docking studies for this chemical class.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Kinase 1 (PDB: 2YEX) | -10.33 to -11.66 | tandfonline.com |

| Pyrano[2,3-d]pyrimidine 2,4 dione (B5365651) derivatives | PARP-1 (PDB: 5DS3) | IC50 values in nanomolar range, suggesting strong binding | rsc.orgnih.gov |

| Aminopyrimidine-2,4-dione derivative | BRD4 (PDB: 5V67) | Not specified, but showed key interactions | nih.gov |

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of the specific intermolecular interactions that stabilize the ligand within the receptor's binding site. These interactions are crucial for binding specificity and affinity. Key interactions for pyrimidine-dione scaffolds often include:

Hydrogen Bonding: The carbonyl oxygens and N-H groups of the pyrimidine ring are excellent hydrogen bond acceptors and donors, respectively. Docking studies on pyrimidine derivatives frequently show crucial hydrogen bonds with amino acid residues like Glycine, Serine, and Asparagine in the active site. rsc.orgnih.gov For instance, pyrano[2,3-d]pyrimidine derivatives form characteristic hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site. nih.gov

Hydrophobic Interactions: The methyl groups and the nonpolar regions of the pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, and Phenylalanine. nih.gov

π-π Stacking: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, and Histidine. nih.gov These interactions contribute significantly to the stability of the complex.

Analyzing these specific interactions helps to rationalize the observed binding affinities and provides a structural basis for designing more potent and selective inhibitors. nih.gov

Table 2: Common Intermolecular Interactions Observed in Docking Studies of Pyrimidine-2,4-dione Analogs

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine 2,4 dione | PARP-1 | Gly863, Ser904 | Hydrogen Bonding | nih.gov |

| Pyrano[2,3-d]pyrimidine 2,4 dione | PARP-1 | Tyr907, His862 | π-π Stacking | nih.gov |

| Aminopyrimidine-2,4-dione | BRD4 | Asn140 | Hydrogen Bonding | nih.gov |

| Aminopyrimidine-2,4-dione | BRD4 | Tyr97, Pro82 | Hydrophobic Interaction | nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

Computational techniques are pivotal in the early stages of drug discovery for predicting the pharmacokinetic and toxicological properties of a molecule. For derivatives of this compound, in silico tools are employed to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles and to evaluate their potential as drug candidates.

Detailed ADMET and drug-likeness analyses have been performed on related pyrimidine structures, such as 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], using computational methods. nih.gov These studies reveal that such molecules generally possess favorable properties for development as pharmaceutical drugs. nih.gov For instance, predictions often indicate good oral bioavailability and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally active if it has a molecular weight under 500 g/mol , a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Web-based tools like SwissADME are commonly used for rapid preliminary screening of pyrimidine-based compounds. tandfonline.com These platforms predict a wide range of physicochemical properties, pharmacokinetic parameters, and medicinal chemistry friendliness. The analysis of pyrimidine derivatives often shows high gastrointestinal absorption and the absence of blood-brain barrier permeation, which can be a desirable trait for peripherally acting drugs. nih.gov Furthermore, these computational models predict that pyrimidine derivatives are not typically inhibitors of crucial cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower likelihood of drug-drug interactions. nih.gov

The following table summarizes typical parameters evaluated in ADMET and drug-likeness assessments for compounds related to the this compound scaffold.

| Parameter | Description | Typical Predicted Value/Outcome for Pyrimidine Derivatives |

|---|---|---|

| Molecular Weight | Mass of the molecule (g/mol) | < 500 |

| LogP | Octanol-water partition coefficient, indicating lipophilicity | < 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms | < 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, related to drug transport | Generally in an acceptable range for good oral bioavailability |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut | High |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB | No |

| CYP450 Inhibition | Inhibition of key metabolic enzymes | Non-inhibitor of major isoforms |

| Lipinski's Rule of Five | A rule of thumb for drug-likeness | No violations |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine-2,4-dione systems, 3D-QSAR studies are particularly valuable for understanding the structural features that influence their therapeutic potential. researchgate.net

These studies involve aligning a dataset of molecules with known activities against a specific biological target. From this alignment, various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated. Statistical methods are then used to build a predictive model. For instance, in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which include pyrimidine-2,4-dione scaffolds, 3D-QSAR models have been developed to identify key structural requirements for potent inhibitory activity. researchgate.net

The process typically involves:

Dataset Selection: A series of pyrimidine-2,4-dione derivatives with a range of measured biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common substructure or a receptor-guided approach.

Descriptor Calculation: Atom-based or Gaussian field-based descriptors are calculated for each molecule in the aligned set.

Model Generation and Validation: Statistical techniques are used to generate the QSAR equation. The robustness and predictive power of the model are then rigorously validated using various statistical parameters and test sets of molecules not used in model generation. researchgate.net

The resulting 3D-QSAR models produce contour maps that visualize favorable and unfavorable regions around the molecular scaffold. These maps provide crucial insights for rational drug design, guiding chemists in modifying the structure—for example, by adding or removing specific functional groups—to enhance biological activity and selectivity. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Computational chemistry plays a crucial role in the prediction and understanding of the Non-Linear Optical (NLO) properties of materials before their synthesis. rsc.org Pyrimidine derivatives are of significant interest in this field due to their π-deficient aromatic nature, which makes them excellent candidates for creating "push-pull" molecules with potential applications in advanced optical and photonic devices. rsc.orgrsc.org

Theoretical investigations, primarily using Density Functional Theory (DFT), are employed to calculate the NLO properties of these compounds. tandfonline.com Key parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and third-order (γ) hyperpolarizabilities are computed. tandfonline.comrsc.org These calculations are often performed at specific levels of theory, such as B3LYP/6-311++G(d,p) or M06/6-311G**, which have been shown to provide reliable results for organic molecules. tandfonline.comrsc.org

Studies on various pyrimidine derivatives have demonstrated that their NLO response can be significantly enhanced in a crystalline environment. rsc.org Computational methods can model these solid-state effects, showing that intermolecular interactions within the crystal lattice can amplify the NLO properties. rsc.org The calculated third-order NLO properties of some pyrimidine-based uracil (B121893) derivatives have been found to be significantly larger than those of standard reference materials, indicating their potential as efficient candidates for NLO device fabrication. tandfonline.com The analysis of Frontier Molecular Orbitals (HOMO-LUMO) is also integral to these studies, as the energy gap and orbital distributions provide insights into intramolecular charge transfer, a key factor for NLO activity. tandfonline.com

| NLO Parameter | Description | Significance in Computational Studies |

|---|---|---|

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences molecular packing and contributes to NLO response. |

| Linear Polarizability (α) | Measure of the molecule's response to an external electric field. | Represents the linear optical properties. |

| First Hyperpolarizability (β) | Measure of the second-order NLO response. | Indicates potential for applications like second-harmonic generation. |

| Third-Order Hyperpolarizability (γ) | Measure of the third-order NLO response. | Crucial for applications in optical switching and data storage. |

Computational Studies on Adsorption Phenomena (e.g., on Nanomaterials)

The interaction and adsorption of pharmaceutical compounds like this compound onto the surface of nanomaterials is a field of growing interest, with applications ranging from drug delivery to environmental remediation. Computational studies, particularly those using quantum mechanical methods like DFT, are essential for understanding these adsorption processes at the molecular level. mdpi.com

These theoretical investigations can elucidate the primary mechanisms driving the adsorption of pyrimidine-based molecules onto surfaces such as graphene, graphene oxide, or carbon nanotubes. The predominant adsorption mechanisms for aromatic heterocyclic compounds on carbon nanomaterials often involve π-π stacking interactions between the pyrimidine ring and the graphitic surface of the nanomaterial. mdpi.com

DFT calculations can determine key aspects of the adsorption process:

Adsorption Energy (Eads): This value quantifies the strength of the interaction between the pyrimidine molecule and the nanomaterial surface. A more negative Eads indicates a stronger, more stable adsorption.

Optimal Geometry: The calculations reveal the most stable orientation and distance of the adsorbed molecule relative to the surface.

Interaction Type: By analyzing the electron density and molecular orbitals, researchers can distinguish between different types of interactions, such as van der Waals forces, π-π stacking, and hydrogen bonding (especially if the nanomaterial surface is functionalized with groups like -COOH or -OH). mdpi.com

Computational studies have shown that surface modifications on nanomaterials, such as the presence of oxygen-containing functional groups, can significantly influence adsorption. For instance, these groups can inhibit adsorption by disrupting π-π interactions or promote it through electrostatic attraction and hydrogen bonding, depending on the specific molecule and its protonation state. mdpi.com These theoretical insights are invaluable for designing and developing new nanomaterials with tailored adsorption properties for specific applications. mdpi.com

Biological Activities and Pharmacological Applications of 3,6 Dimethylpyrimidine 2,4 1h,3h Dione and Its Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione derivatives has been evaluated against a range of pathogenic microorganisms, including bacteria, fungi, and protozoan parasites responsible for malaria.

Antibacterial Spectrum and Potency against Bacterial Strains

Derivatives of the closely related 6-methyluracil (B20015) have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. In a study focused on 3-substituted-6-(3-ethyl-4-methylanilino)uracils, several compounds exhibited potent inhibition of bacterial DNA polymerase IIIC, a crucial enzyme for bacterial replication. This inhibition translated to significant antibacterial activity in culture, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 10 µg/mL against various Gram-positive organisms.

Antibacterial Activity of 3-Substituted-6-(3-ethyl-4-methylanilino)uracil Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(2-Hydroxyethyl)-EMAU | Bacillus subtilis | 0.25 |

| 3-(3-Hydroxypropyl)-EMAU | Bacillus subtilis | 0.125 |

| 3-(4-Hydroxybutyl)-EMAU | Bacillus subtilis | 0.25 |

| 3-(2-Methoxyethyl)-EMAU | Staphylococcus aureus | 1.0 |

| 3-(3-Isopropoxypropyl)-EMAU | Staphylococcus aureus | 0.5 |

Note: The data presented is for derivatives of 6-methyluracil, a structurally similar compound, as specific data for this compound derivatives is limited in the reviewed literature.

Antifungal Spectrum and Potency against Fungal Strains

Antimalarial Activity Assessment

The fight against malaria has led researchers to explore a vast array of chemical scaffolds, including pyrimidine-2,4-dione derivatives. Research in this area has shown that derivatives synthesized from 6-methyl-1H,3H-pyrimidine-2,4-dione can exhibit antiparasitic activities. Specifically, azomethine derivatives have been assessed against Plasmodium falciparum, the deadliest species of malaria parasite. While these studies indicate the potential for this class of compounds in antimalarial drug discovery, detailed structure-activity relationships and specific IC50 values for derivatives of this compound are not extensively documented in the currently accessible scientific literature.

Antioxidant Properties and Radical Scavenging Activities

The ability of chemical compounds to neutralize harmful free radicals is a key aspect of their potential therapeutic value. The antioxidant properties of this compound derivatives have been explored through various in vitro assays.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assays

The DPPH assay is a common method used to evaluate the free radical scavenging ability of a compound. While specific studies focusing solely on the DPPH radical scavenging activity of this compound are limited, research on related pyrimidine-2,4(1H,3H)-dione derivatives has been conducted. These studies indicate that the antioxidant potential can be influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. Quantitative data, such as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, are crucial for comparing the antioxidant potency of different derivatives. However, a comprehensive dataset of IC50 values for a series of this compound derivatives is not available in the reviewed literature.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assays

Similar to the DPPH assay, the ABTS assay is another widely used method for assessing antioxidant capacity. This assay measures the ability of a compound to scavenge the stable ABTS radical cation. The antioxidant activity is typically expressed as an IC50 value. As with the DPPH assay, there is a scarcity of specific research that has applied the ABTS method to systematically evaluate the radical scavenging properties of this compound and its simple derivatives. Further investigation is required to fully characterize the antioxidant potential of this class of compounds using the ABTS assay and to establish clear structure-activity relationships.

Evaluation of Reducing Power and Metal Chelating Activities

The antioxidant potential of pyrimidine-2,4-dione derivatives has been evaluated through various in-vitro models, which indicate their capacity to act as free radical scavengers. researchgate.netijpsonline.com Antioxidants can neutralize free radicals, which are implicated in the progression of numerous diseases. ijpsonline.com

Studies on pyrimidine derivatives have demonstrated their ability to reduce reactive oxygen species (ROS) in cellular models. mdpi.com For instance, certain derivatives have shown significant nitric oxide scavenging activity, with IC50 values as low as 3.38 µg/ml. researchgate.net Nitric oxide is a chemical mediator that, in excess, can lead to cellular damage through the formation of free radicals like peroxynitrite. researchgate.net The ability of these compounds to scavenge nitric oxide suggests a direct role in mitigating oxidative stress. researchgate.net

Furthermore, the ferric reducing antioxidant power (FRAP) assay has been used to confirm the reducing power of these derivatives. An increase in the absorbance of the reaction mixture in this assay is indicative of a greater reducing capability. researchgate.net Beyond radical scavenging, some pyrimidine derivatives have been identified as effective chelating agents for metal ions such as Fe3+, Cu2+, and Pb(II). ijcmas.comnih.govacs.org The ability to chelate bio-metals is attributed to the presence of two adjacent nitrogen atoms within the pyrimidine ring structure. nih.govacs.org This chelation can prevent the metal ions from participating in redox reactions that generate harmful free radicals.

Anti-Inflammatory Potential

Pyrimidine derivatives are recognized for their significant anti-inflammatory properties, with several analogues having been approved for clinical use. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes. nih.govresearchgate.net

A primary mechanism for the anti-inflammatory effect of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation. nih.gov Research has focused on developing derivatives that selectively inhibit the COX-2 isoform, which is upregulated during inflammation, while sparing the COX-1 isoform, which is involved in maintaining normal physiological functions. mdpi.com

In vitro assays have demonstrated that certain pyrimidine derivatives are potent and selective COX-2 inhibitors. mdpi.com For example, specific derivatives have shown high selectivity for COX-2, with inhibitory activities comparable to or even outperforming established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam (B1676189) and piroxicam. mdpi.com This selective inhibition is a key goal in developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative 10 | >100 | 1.1 | >90.9 | nih.gov |

| Pyrimidine Derivative 11 | >100 | 1.5 | >66.7 | nih.gov |

| Celecoxib | >100 | 1.9 | >52.6 | nih.gov |

| Diclofenac Sodium | 4.3 | 2.1 | 2.05 | nih.gov |

The anti-inflammatory potential of pyrimidine derivatives has been confirmed in various in vivo models. These studies are crucial for validating the in vitro findings and assessing the therapeutic potential of these compounds in a physiological context.

Commonly used models include formalin-induced paw edema and cotton pellet-induced granuloma tests in rodents. nih.gov In these models, pyrimidine derivatives have demonstrated significant reductions in inflammation, comparable to standard anti-inflammatory drugs. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-inflammatory effects in such assays. nih.gov These findings suggest that pyrimidine-based compounds can effectively suppress both acute and chronic inflammatory responses.

Anticancer and Cytotoxic Activities

The pyrimidine scaffold is a fundamental component of DNA and RNA, and its derivatives have been a cornerstone in the development of anticancer agents. nih.gov By interfering with nucleic acid synthesis, these compounds can disrupt cell division and induce cell death in rapidly proliferating cancer cells. nih.govsmolecule.com

Numerous studies have documented the cytotoxic effects of pyrimidine-2,4-dione derivatives against a wide range of human cancer cell lines. These in vitro screenings are a primary method for identifying promising anticancer candidates.

Derivatives have shown potent activity against various cancer types, including breast (MCF-7), lung (A549), colon (HT-29), and renal cancer cell lines. nih.govmdpi.com For instance, novel indazol-pyrimidine-based derivatives have demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values as low as 1.629 µM, which is more potent than the reference drug used in the study. mdpi.com Similarly, other aminopyrimidine-2,4-diones have shown excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov The broad-spectrum activity and high potency of these compounds underscore their potential as leads for the development of new chemotherapeutic agents. uniroma1.it

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative 4f | MCF-7 | Breast | 1.629 | mdpi.com |

| Derivative 4i | MCF-7 | Breast | 1.841 | mdpi.com |

| Derivative 4i | A549 | Lung | 2.305 | mdpi.com |

| Derivative 2a | HT-29 | Colon | 8 (at 48h) | uniroma1.it |

| Derivative 2a | CAL27 | Tongue | 5 (at 48h) | uniroma1.it |

Antiviral Activities

Pyrimidine derivatives have been extensively investigated for their antiviral properties. nih.gov Their structural similarity to the nucleobases that constitute viral genetic material allows them to interfere with viral replication. Research has shown that this compound itself has been studied for its capacity to inhibit viral replication. smolecule.com

A wide variety of pyrimidine-containing molecules have been developed and tested against numerous viruses, including influenza virus, herpes virus, hepatitis B and C (HCV), and human immunodeficiency virus (HIV). nih.gov The mechanism of action often involves the inhibition of viral enzymes that are essential for the replication process. For many viral infections that lack specific treatments or vaccines, the development of novel antiviral agents based on the pyrimidine scaffold remains a critical area of research. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Meloxicam |

| Piroxicam |

| Celecoxib |

| Diclofenac Sodium |

| Nitric Oxide |

| Peroxynitrite |

Activities Related to Neurological Disorders (e.g., Alzheimer's Disease)

Derivatives of the this compound scaffold have shown promise in the context of neurological disorders, particularly Alzheimer's disease, through the inhibition of key enzymes.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov Research has demonstrated that derivatives of 6-methyluracil, a closely related structure, are effective inhibitors of AChE. nih.govnih.gov Some of these compounds act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual inhibition is significant because the PAS is implicated in the AChE-induced aggregation of β-amyloid fibrils, a hallmark of Alzheimer's pathology. nih.gov

One study identified a 6-methyluracil derivative, compound 35, as a potent AChE inhibitor that can cross the blood-brain barrier, improve memory in animal models of Alzheimer's, and reduce the number and area of β-amyloid plaques in the brain. nih.gov Another investigation into 2,4-disubstituted pyrimidine derivatives revealed that N-benzyl-2-thiomorpholinopyrimidin-4-amine exhibited potent AChE inhibitory activity with an IC50 value of 0.33 μM. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | Acetylcholinesterase (AChE) | 0.33 | nih.gov |

| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | Butyrylcholinesterase (BuChE) | 2.30 | nih.gov |

| Pyrimidinone derivative (10q) | Acetylcholinesterase (AChE) | 0.88 ± 0.78 | bohrium.comnih.gov |

| Pyrimidinone derivative (10q) | Butyrylcholinesterase (BuChE) | 10.0 ± 1.30 | bohrium.comnih.gov |

Carbonic Anhydrase (hCA) Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Studies have shown that uracil (B121893) derivatives can act as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov While specific data on this compound is limited, the general inhibitory potential of the uracil scaffold suggests that its derivatives could also exhibit this activity. The inhibition is typically competitive with the substrate. nih.gov The KI values for some investigated uracil derivatives against hCA I and hCA II fall within the micromolar range. nih.gov

Other Reported Pharmacological Effects

Beyond neurological disorders, derivatives of this compound have established applications in cardiovascular medicine.

Antihypertensive Effects (e.g., Urapidil-related structures)

A prominent example of a pharmacologically active derivative is Urapidil, an antihypertensive drug. wikipedia.org The chemical structure of Urapidil is 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, clearly incorporating the this compound core. wikipedia.org Urapidil functions as a sympatholytic agent, exerting its blood pressure-lowering effect through a dual mechanism of action. It acts as an antagonist at α1-adrenergic receptors and as an agonist at 5-HT1A receptors. wikipedia.org This pharmacological profile leads to systemic vasodilation without causing reflex tachycardia. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

The biological activity of this compound derivatives is significantly influenced by the nature and position of their substituents.

Influence of Substituent Nature on Biological Activity

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the therapeutic potential of these compounds.

In the context of AChE inhibition , the steric and electronic properties of substituents at the C-2 and C-4 positions of the pyrimidine ring are critical. nih.gov For instance, in a series of 2,4-disubstituted pyrimidines, a C-2 thiomorpholine (B91149) substituent was found to be oriented towards the cationic active site region of AChE. nih.gov Molecular modeling studies have indicated that these compounds can span the active site gorge of AChE, interacting with both the catalytic and peripheral anionic sites. nih.gov The nature of the substituent also affects the selectivity of the inhibitors for AChE over butyrylcholinesterase (BuChE). For example, some pyrimidinone derivatives show high selectivity for AChE. bohrium.comnih.gov

The type and size of substituents also play a clear role in inhibitory potency. Studies on succinimide (B58015) derivatives, which share some structural similarities, have shown that methyl-substituted compounds can be more potent AChE inhibitors than their ethyl-substituted counterparts. mdpi.com For uracil derivatives, the position of ester groups on a benzyl (B1604629) fragment can be preferable for anticholinesterase activity. mdpi.com

Table 2: Influence of Substituents on Cholinesterase Inhibition

| Core Structure | Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted pyrimidines | Varied C-2 aliphatic heterocycloalkyl and C-4 arylalkylamino groups | Steric and electronic properties at C-2 critically influence ChE inhibition. | nih.gov |

| 6-methyluracil derivatives | ω-(substituted benzylethylamino)alkyl chains at N atoms | Mixed-type reversible inhibitors; some show high selectivity for hAChE over hBuChE. | nih.gov |

| Pyrimidinone derivatives | Various substitutions | Compound 10q showed potent and selective AChE inhibition. | bohrium.comnih.gov |

| Succinimide derivatives | Methyl vs. Ethyl substituents | Methyl-substituted derivatives showed higher AChE inhibition. | mdpi.com |

Positional Effects of Functional Groups on Efficacy

The biological efficacy of derivatives based on the pyrimidine-2,4(1H,3H)-dione scaffold is profoundly influenced by the nature and position of various functional groups attached to the core ring structure. The principle of structure-activity relationship (SAR) is central to understanding how modifications at the N-1, N-3, C-5, and C-6 positions can modulate the pharmacological profile of these compounds. Research into these positional effects is crucial for the rational design of more potent and selective therapeutic agents.

Scientific investigations have demonstrated that substitutions at different points on the uracil ring can significantly alter the compound's interaction with biological targets, leading to varied outcomes in activities such as cell proliferation and cytotoxicity.

Influence of Substituents at C-6, N-1, and N-3 on Cell Proliferation

The substitution pattern on the pyrimidine ring plays a critical role in determining the biological activity of its derivatives. A study analyzing the impact of various 6-substituted uracil derivatives on the regenerative potential of immortalized lung epithelial cells highlighted the importance of substituents at the C-6, N-1, and N-3 positions. jppres.com The research compared the proliferative activity of nine compounds against the known drug 6-methyluracil. jppres.com

The findings revealed that the maximum tolerated dose and the level of cell proliferation were dependent on the specific chemical structure of the derivatives. jppres.com Notably, two compounds, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil, demonstrated the highest levels of cell proliferation and tolerance. jppres.com This suggests that a cyclopropyl (B3062369) group at the C-6 position combined with a methyl group at N-3, or a butyl group at the N-1 position combined with a methyl at C-6, confers enhanced proliferative activity in this cell line. jppres.com

| Compound Name | Substituent at N-1 | Substituent at N-3 | Substituent at C-6 | Observed Proliferative Activity/Tolerance |

|---|---|---|---|---|

| 3-methyl-6-cyclopropyluracil | -H | -CH₃ | -C₃H₅ (Cyclopropyl) | Highest |

| 1-butyl-6-methyluracil | -C₄H₉ (Butyl) | -H | -CH₃ | Highest |

| 6-methyluracil (Reference) | -H | -H | -CH₃ | Baseline |

Influence of Substituents at C-5, N-1, and N-3 on Anticancer Activity

The position and number of substituents also critically affect the anticancer properties of pyrimidinedione derivatives. A study on N-substituted 5-iodouracils revealed that both the type of substituent and the pattern of substitution (mono- versus di-substitution) are key to cytotoxic efficacy against various cancer cell lines. nih.gov

The research evaluated the anticancer activity of several 1-substituted and 1,3-disubstituted 5-iodouracil (B140508) analogs. A direct comparison of the cytotoxic effects on the HepG2 human liver cancer cell line showed a clear positional and quantitative effect. The derivative 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione, which is substituted at both the N-1 and N-3 positions, exhibited significantly higher activity (IC₅₀ of 16.5 µg/mL) than the corresponding mono-substituted analog, 1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione (IC₅₀ of 36.0 µg/mL). nih.gov

This finding indicates that for the 5-iodo-scaffold, di-substitution at the N-1 and N-3 positions with cyclohexylmethyl groups leads to a more than two-fold increase in potency against HepG2 cells. It is suggested that the higher lipophilicity of the 1,3-disubstituted analog may enhance its absorption by cancer cells, contributing to its greater activity. nih.gov The 1,3-bis(cyclohexylmethyl) derivative was also found to be active against A549 lung cancer and HuCCA-1 cholangiocarcinoma cell lines. nih.gov

| Compound Name | Substitution Pattern | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|---|

| 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N-1, N-3 Disubstituted | HepG2 (Liver) | 16.5 |

| 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N-1, N-3 Disubstituted | A549 (Lung) | 33.0 |

| 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N-1, N-3 Disubstituted | HuCCA-1 (Bile Duct) | 49.0 |

| 1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N-1 Monosubstituted | HepG2 (Liver) | 36.0 |

| 1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N-1 Monosubstituted | T47D (Breast) | 20.0 |

| 1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N-1 Monosubstituted | HeLa (Cervical) | 46.0 |

Advanced Applications and Emerging Research Areas of 3,6 Dimethylpyrimidine 2,4 1h,3h Dione

Corrosion Inhibition Properties